molecular formula C14H14BrNO3S B262821 3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide

3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No. B262821
M. Wt: 356.24 g/mol
InChI Key: NIRXSDNYZTZBFK-UHFFFAOYSA-N
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Description

3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide exhibits a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been found to exhibit antibacterial activity against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide in lab experiments is its relatively low toxicity. It has also been found to be stable under a range of experimental conditions. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

Future research on 3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide could focus on its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. It could also investigate the compound's mechanism of action in more detail, as well as its potential use in combination with other therapeutic agents. In addition, future research could explore the potential use of the compound in the development of new antibacterial agents.

Synthesis Methods

The synthesis of 3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide involves the reaction of 4-ethoxyaniline with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

IUPAC Name

3-bromo-N-(4-ethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14BrNO3S/c1-2-19-13-8-6-12(7-9-13)16-20(17,18)14-5-3-4-11(15)10-14/h3-10,16H,2H2,1H3

InChI Key

NIRXSDNYZTZBFK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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